molecular formula C27H24N2O7 B1390311 Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid CAS No. 1562435-65-7

Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid

Cat. No.: B1390311
CAS No.: 1562435-65-7
M. Wt: 488.5 g/mol
InChI Key: SAPOQDCTFJVYAO-QHCPKHFHSA-N
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Description

Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid: is a derivative of L-glutamic acid, a naturally occurring amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the alpha-amino group of L-glutamic acid, along with a 4-aminobenzoyl group. The molecular formula of this compound is C27H24N2O7, and it has a molecular weight of 488.5 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid typically involves the protection of the amino group of L-glutamic acid with the Fmoc group. This can be achieved by reacting L-glutamic acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . The 4-aminobenzoyl group is then introduced through a subsequent reaction with 4-aminobenzoic acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO4, OsO4

    Reduction: H2/Ni, H2/Rh

    Substitution: Piperidine in DMF

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound

    Reduction: Reduced derivatives of the compound

    Substitution: Compounds with substituted protecting groups

Scientific Research Applications

Chemistry: Fmoc-[N-alpha-(4-aminobenzoyl)]-L-glutamic acid is widely used in peptide synthesis as a protecting group for the amino group. It allows for the selective deprotection of the amino group without affecting other functional groups in the molecule .

Biology: In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a building block for the synthesis of peptides and proteins with specific sequences .

Medicine: In medicinal chemistry, this compound is used in the development of peptide-based drugs. It helps in the synthesis of peptides with improved stability and bioavailability .

Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs. It is also used in the production of diagnostic reagents and biochemical assays .

Properties

IUPAC Name

(2S)-2-[[4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoyl]amino]pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O7/c30-24(31)14-13-23(26(33)34)29-25(32)16-9-11-17(12-10-16)28-27(35)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,28,35)(H,29,32)(H,30,31)(H,33,34)/t23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPOQDCTFJVYAO-QHCPKHFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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